Aminoflavone (AFP-464) is a synthetic compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This compound is a derivative of flavonoids and is classified as a ligand for the aryl hydrocarbon receptor (AhR), which plays a crucial role in various biological processes, including cell growth and apoptosis. AFP-464 is currently undergoing clinical trials to evaluate its efficacy in treating solid tumors, particularly those expressing estrogen receptors.
AFP-464, with the chemical identifier 468719-52-0, is derived from aminoflavone, which itself is a modified flavonoid. The compound falls under the category of aryl hydrocarbon receptor ligands and is being studied for its antitumor properties. Its molecular formula is , indicating a complex structure that includes fluorine atoms, which are significant for its biological activity.
The synthesis of AFP-464 involves several intricate steps:
The industrial production methods for AFP-464 are not extensively documented but would likely involve scaling up these laboratory synthesis processes while maintaining quality control.
AFP-464 is involved in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and diethylaminosulfur trifluoride for fluorination.
AFP-464 exerts its anticancer effects primarily through the activation of the aryl hydrocarbon receptor signaling pathway. Upon binding to AhR, AFP-464 translocates to the nucleus, influencing gene expression related to cell growth and apoptosis. This mechanism includes:
This mechanism has shown effectiveness in various cancer cell lines, leading to growth arrest and cell death.
AFP-464 is primarily investigated for its potential applications in oncology as an anticancer therapeutic agent. Its ability to target specific cancer cell pathways makes it a candidate for treating various solid tumors, particularly those resistant to conventional therapies. Clinical trials are ongoing to determine its safety profile and therapeutic efficacy in patients with different types of cancers . Additionally, research continues into understanding its broader implications in pharmacology and toxicology due to its interaction with the aryl hydrocarbon receptor pathway.
AFP464 (molecular formula: C₂₁H₁₆ClN₃O₂) is a synthetic aminoflavonoid prodrug that represents a structurally optimized class of flavonoid derivatives designed for enhanced anticancer activity. Its core structure features a quinolin-8-ol scaffold linked to a 4-chlorophenyl group via an aminomethyl bridge, with a critical 3-hydroxypyridin-2-yl moiety enabling specific target interactions [8]. The compound emerged from systematic medicinal chemistry efforts in the early 2010s to overcome limitations of natural flavonoids, which exhibit poor bioavailability and limited target specificity. Key milestones in its development include:
Table 1: Key Chemical Characteristics of AFP464
Property | Specification |
---|---|
IUPAC Name | 7-((4-Chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol |
Molecular Weight | 377.83 g/mol |
Core Scaffold | Aminoflavonoid |
Prodrug Activation | Requires dehydroxylation |
Key Structural Features | Quinolin-8-ol, 3-hydroxypyridine, 4-chlorophenyl |
AFP464 was engineered to combat two critical challenges in oncology: intrinsic/acquired multidrug resistance (MDR) and the limitations of targeting hypoxia-associated pathways. Traditional chemotherapeutics frequently fail due to:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7